Ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate is an organic compound with the molecular formula and a molecular weight of approximately 250.294 g/mol. This compound is recognized for its potential applications in various fields, particularly in organic synthesis and as a photoinitiator. The compound is classified under the category of benzoate esters, which are known for their diverse biological and chemical properties.
The synthesis of ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate typically involves a multi-step reaction process:
The reactions are typically conducted under controlled conditions to optimize yield and purity. For industrial applications, large-scale reactors are used to manage temperature, pressure, and reaction time effectively.
The molecular structure of ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate can be represented using various chemical notation systems:
CCOC(=O)C1=CC=C(C=C1)NCC(=O)N(C)C
MGDUFQVAXRHOEL-UHFFFAOYSA-N
The compound has a polar surface area (PSA) of approximately 29.54 Ų, indicating its potential solubility characteristics in polar solvents.
Ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate can participate in various chemical reactions typical of amides and esters, including:
The stability of the compound under different pH conditions can influence its reactivity profile, making it suitable for specific applications in organic synthesis.
The mechanism of action for ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate primarily revolves around its role as a photoinitiator in polymerization processes. Upon exposure to ultraviolet light, this compound generates free radicals that initiate polymerization reactions, leading to the formation of cross-linked polymer networks.
The efficiency of this photoinitiator can be influenced by factors such as light intensity and wavelength, as well as the concentration of the compound in the reaction mixture.
Ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate exhibits typical properties associated with benzoate esters, including solubility in organic solvents and reactivity towards nucleophiles.
Ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate finds applications primarily in:
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0